molecular formula C8H11N3O4 B13112078 Ethyl 2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

Ethyl 2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

Cat. No.: B13112078
M. Wt: 213.19 g/mol
InChI Key: GKOKTQVWCMQLHI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate typically involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • Ethyl 2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)propanoate
  • Ethyl 2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanoate

Comparison: Ethyl 2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate is unique due to its specific ester and amino functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

ethyl 2-(5-amino-2,4-dioxo-1H-pyrimidin-6-yl)acetate

InChI

InChI=1S/C8H11N3O4/c1-2-15-5(12)3-4-6(9)7(13)11-8(14)10-4/h2-3,9H2,1H3,(H2,10,11,13,14)

InChI Key

GKOKTQVWCMQLHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)NC(=O)N1)N

Origin of Product

United States

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